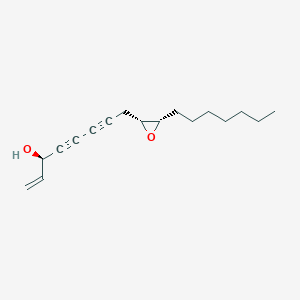

Panaxydol

Vue d'ensemble

Description

Le Panaxydol est un composé polyacétylénique biologiquement actif dérivé des racines du Panax ginseng et du Panax notoginseng. Il est connu pour ses puissantes propriétés médicinales, notamment ses effets neuroprotecteurs, anti-inflammatoires et anticancéreux. Le this compound est un composant important de la médecine traditionnelle chinoise et a été étudié de manière approfondie pour son potentiel thérapeutique.

Applications De Recherche Scientifique

Panaxydol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyacetylenic structures and their reactivity.

Industry: Utilized in the development of health-promoting drugs and supplements derived from ginseng extracts.

Mécanisme D'action

Target of Action

Panaxydol, a polyacetylene compound derived from Panax notoginseng, has been found to target cancer cells, showing high potency against them . It also targets neurons and Schwann cells (SCs), protecting them from injury .

Mode of Action

This compound interacts with its targets, primarily cancer cells, neurons, and SCs, in a way that promotes beneficial changes. In the case of cancer cells, it exhibits significant chemopreventive effects against oncogenesis and mutations that can lead to genetic instability . For neurons and SCs, this compound stimulates the expression and secretion of neurotrophic factors (NTFs) by SCs .

Biochemical Pathways

It’s known that this compound is a polyketide-type compound, suggesting its biosynthesis may involve decarboxylation of fatty acids, possibly crepenynic acid . In the early stage of injury, this compound significantly upregulates the mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in distal injured nerves .

Pharmacokinetics

It’s known that this compound can be safely administered at a dose of 10 mg/kg/day .

Result of Action

The action of this compound results in several beneficial effects. It has been shown to increase the myelination of regenerated nerve fibers and promote sensory and motor function recovery . It also has anti-cancer properties, showing high potency against cancer cells .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in an in vivo study, this compound was injected intraperitoneally into rats for two consecutive weeks after sciatic nerve transection, leading to sensory and motor recovery . This suggests that the physiological environment can play a crucial role in the action of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Panaxydol peut être synthétisé par différentes méthodes, notamment la décarboxylation des acides gras. Une voie de synthèse courante implique l'utilisation de l'acide crépéninique comme intermédiaire. Le processus comprend généralement les étapes suivantes :

Extraction : Les racines de Panax ginseng sont lavées, coupées en morceaux, congelées à l'azote liquide et lyophilisées.

Expériences de marquage : Les plantes sont alimentées en dioxyde de carbone en conditions de terrain ou supplémentées en glucose marqué dans des cultures de racines stériles.

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des racines de Panax ginseng en utilisant des solvants tels que des solutions alcooliques aqueuses ou du propylène glycol. Le processus d'extraction peut inclure la percolation, la concentration sous vide et le séchage. Le solvant utilisé peut varier, y compris des options comme l'éthanol, le butylène glycol et l'huile de graines de tournesol .

Analyse Des Réactions Chimiques

Types de réactions : Le Panaxydol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des espèces réactives de l'oxygène, qui jouent un rôle dans ses propriétés anticancéreuses.

Réduction : Les réactions de réduction peuvent modifier la structure polyacétylénique du this compound.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène et l'oxygène peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs organiques peuvent être utilisés en fonction du groupe fonctionnel souhaité.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des composés polyacétyléniques modifiés avec des activités biologiques modifiées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les structures polyacétyléniques et leur réactivité.

Industrie : Utilisé dans le développement de médicaments et de compléments alimentaires santé dérivés d'extraits de ginseng.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes moléculaires :

Comparaison Avec Des Composés Similaires

Le Panaxydol est souvent comparé à d'autres composés polyacétyléniques tels que le panaxynol et le falcarinol. Ces composés partagent des structures similaires mais diffèrent par leurs activités biologiques :

Panaxynol : Un autre composé polyacétylénique présent dans le Panax ginseng, connu pour ses propriétés anticancéreuses.

Falcarinol : Présent dans diverses plantes, y compris les carottes, et connu pour ses effets anti-inflammatoires et anticancéreux.

Unicité du this compound : Le this compound est unique en raison de ses puissants effets neuroprotecteurs et de sa capacité à favoriser la régénération nerveuse, ce qui n'est pas aussi prononcé dans d'autres composés similaires .

En comprenant les propriétés et les applications détaillées du this compound, les chercheurs peuvent explorer plus avant son potentiel dans divers domaines scientifiques et médicaux.

Propriétés

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

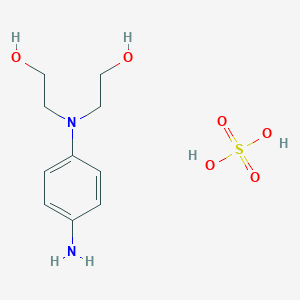

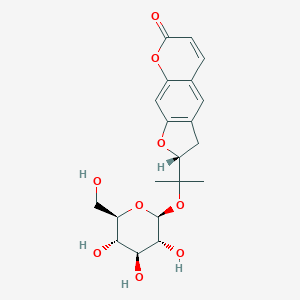

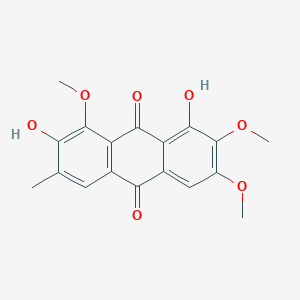

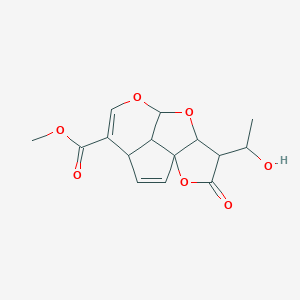

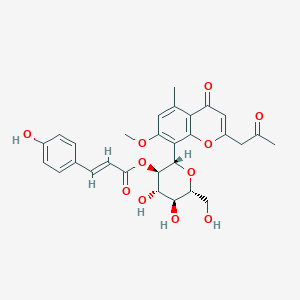

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)